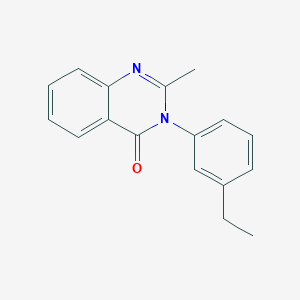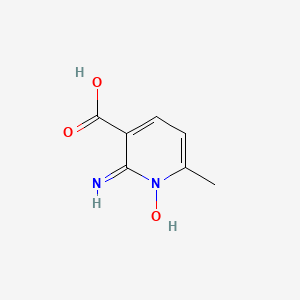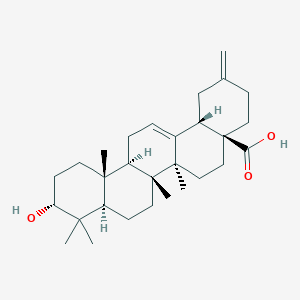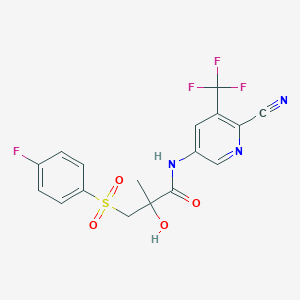![molecular formula C19H17N5 B605058 N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine CAS No. 1125758-85-1](/img/structure/B605058.png)
N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine”, also known as A-804598, is a compound with the empirical formula C19H17N5 and a molecular weight of 315.37 . It is a competitive antagonist of the P2X7 receptor, a ligand-gated ion channel . The P2X7 receptor is involved in several physiological and pathological processes, making A-804598 a potentially useful compound in various biomedical applications .
Physical And Chemical Properties Analysis
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is a white to beige powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
P2X7 Receptor Antagonist
A-804598 is a potent and selective competitive antagonist of the purinergic P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel, and A-804598 has shown IC50 values of 9.9, 10.9, and 11 nM for mouse, rat, and human P2X7 receptors respectively . This makes it a valuable tool in studying the role of P2X7 receptors in various biological processes.
Neurological Research
Given its role as a P2X7 receptor antagonist, A-804598 has been used in neurological research. For instance, it has been shown to prevent footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus . This suggests potential applications in studying stress responses and inflammation in the brain.
Immunology & Inflammation
A-804598 has been used in the field of immunology and inflammation due to its ability to inhibit IL-1β release . IL-1β is a pro-inflammatory cytokine, and the ability of A-804598 to inhibit its release suggests potential applications in studying and treating inflammatory conditions.
Drug Development
Due to its potency and selectivity, A-804598 is a valuable tool in drug development. It can serve as a lead compound for the development of new drugs targeting P2X7 receptors . These could potentially be used to treat a variety of conditions, including neurological disorders and inflammatory diseases.
Biochemical Research
A-804598 can also be used in biochemical research, particularly in studies involving ion channels . Its ability to selectively antagonize P2X7 receptors allows researchers to study the role of these receptors in various cellular processes.
Pharmacological Studies
A-804598 can be used in pharmacological studies to understand the role of P2X7 receptors in disease states . Its selectivity and potency make it a useful tool for studying the pharmacological effects of P2X7 receptor antagonism.
Safety and Hazards
“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately calling a poison center or doctor/physician (P301 + P310) .
Propiedades
IUPAC Name |
1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCRDPLPKGSME-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












